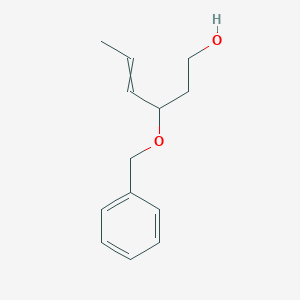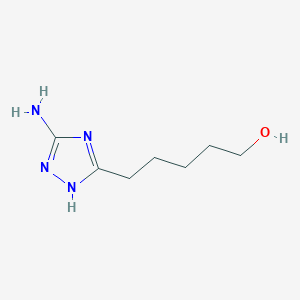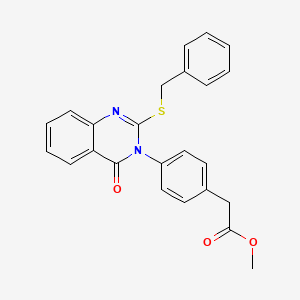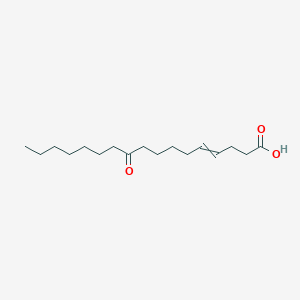
10-Oxoheptadec-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxoheptadec-4-enoic acid is a carboxylic acid with a ketone functional group located at the 10th carbon and a double bond at the 4th carbon. This compound is known for its unique structure, which combines both unsaturated and ketone functionalities, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxoheptadec-4-enoic acid can be achieved through several methods. One common approach involves the oxidation of heptadec-4-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires a solvent like dichloromethane and is carried out under controlled temperature conditions to ensure the selective formation of the ketone group at the 10th carbon.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of heptadec-4-enoic acid. Catalysts such as palladium or platinum are used to facilitate the oxidation process, which is conducted in large-scale reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
10-Oxoheptadec-4-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group into a carboxylic acid.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The double bond allows for addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HBr, HCl).
Major Products Formed
Oxidation: Heptadec-4-enoic acid.
Reduction: 10-Hydroxyheptadec-4-enoic acid.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
10-Oxoheptadec-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-Oxoheptadec-4-enoic acid involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bond allows for interactions with cellular membranes, potentially altering membrane fluidity and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
Heptadec-4-enoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
10-Hydroxyheptadec-4-enoic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical and biological properties.
10-Oxoheptadec-5-enoic acid: Similar structure but with the double bond at the 5th carbon, resulting in different reactivity and applications.
Uniqueness
10-Oxoheptadec-4-enoic acid is unique due to its combination of a ketone group and a double bond, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
110187-17-2 |
|---|---|
Fórmula molecular |
C17H30O3 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
10-oxoheptadec-4-enoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-4-7-10-13-16(18)14-11-8-5-6-9-12-15-17(19)20/h6,9H,2-5,7-8,10-15H2,1H3,(H,19,20) |
Clave InChI |
DMMCCRYDXNLUHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CCCCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


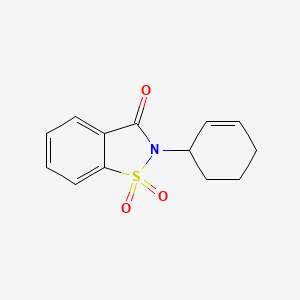
![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)
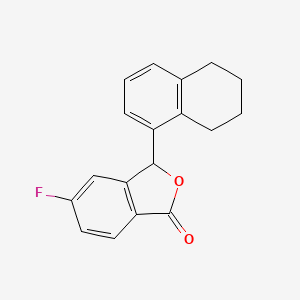
![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
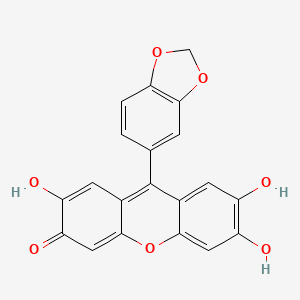
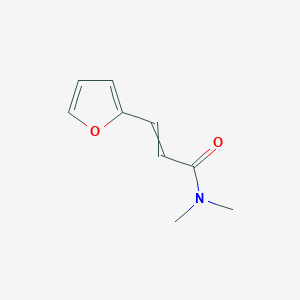
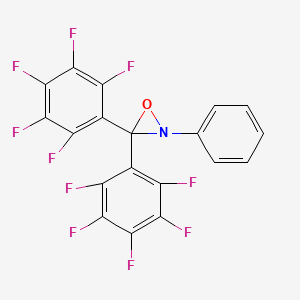

![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
